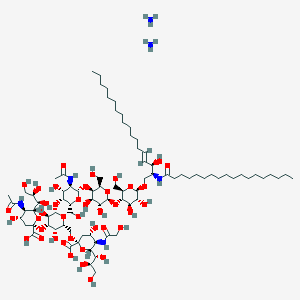![molecular formula C15H26O12 B13832538 (4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose 4,6-Methyl Orthoester is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of an orthoester functional group at the 4 and 6 positions of the sucrose molecule. The chemical name for Sucrose 4,6-Methyl Orthoester is (4aR,6R,7R,8R,8aS)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-methoxy-2-methylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 4,6-Methyl Orthoester typically involves the reaction of sucrose with a trialkyl orthoester or a ketene acetal in an inert organic solvent in the presence of an acid catalyst. This reaction forms a sucrose alkyl 4,6-orthoester . The process can be carried out under mild aqueous acidic conditions to yield a mixture of sucrose 4- and 6-monoesters, which can then be treated with a base to convert the sucrose 4-ester into sucrose 6-ester .
Industrial Production Methods
Industrial production of Sucrose 4,6-Methyl Orthoester involves a continuous process where a solution of sucrose and the reagent is passed through a strong acid macroreticular ion exchange resin at ambient temperature . This method ensures a consistent and efficient production of the compound.
化学反应分析
Types of Reactions
Sucrose 4,6-Methyl Orthoester undergoes various chemical reactions, including hydrolysis, substitution, and esterification.
Common Reagents and Conditions
Hydrolysis: Under mild aqueous acidic conditions, Sucrose 4,6-Methyl Orthoester can be hydrolyzed to form esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with alkoxides.
Esterification: It can also participate in esterification reactions with carboxylic acids.
Major Products
The major products formed from these reactions include various esters and substituted sucrose derivatives .
科学研究应用
Sucrose 4,6-Methyl Orthoester has several applications in scientific research:
作用机制
The mechanism of action of Sucrose 4,6-Methyl Orthoester involves its reactivity due to the electron-deficient central carbon atom in the orthoester group. This makes it highly reactive towards nucleophiles, leading to various substitution and hydrolysis reactions . The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of ester bonds .
相似化合物的比较
Similar Compounds
Trimethyl Orthoformate: The simplest orthoester in organic chemistry, used in similar hydrolysis and substitution reactions.
Triethyl Orthoformate: Another common orthoester with similar reactivity and applications.
Triethyl Orthoacetate: Used in esterification and substitution reactions, similar to Sucrose 4,6-Methyl Orthoester.
Uniqueness
Sucrose 4,6-Methyl Orthoester is unique due to its specific structure derived from sucrose, which imparts distinct reactivity and applications in the synthesis of high-intensity sweeteners and other specialty chemicals .
属性
分子式 |
C15H26O12 |
|---|---|
分子量 |
398.36 g/mol |
IUPAC 名称 |
(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7-,8-,9-,10-,11-,12+,13-,14?,15?/m1/s1 |
InChI 键 |
GPHQAYOJGDRUCF-QIVZKGMASA-N |
手性 SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)OC |
规范 SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)




![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
